N-(3,5-dimethoxyphenyl)-2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetamide
Description
N-(3,5-dimethoxyphenyl)-2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetamide is a synthetic compound featuring a diphenylimidazolidinone core linked to an acetamide group substituted with a 3,5-dimethoxyphenyl moiety. This structure combines the pharmacophoric elements of the imidazolidinone ring (known for anticonvulsant and neuroprotective properties) with methoxy-substituted aromatic systems, which often enhance bioavailability and receptor binding .
Properties
Molecular Formula |
C25H23N3O5 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetamide |
InChI |
InChI=1S/C25H23N3O5/c1-32-20-13-19(14-21(15-20)33-2)26-22(29)16-28-23(30)25(27-24(28)31,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-15H,16H2,1-2H3,(H,26,29)(H,27,31) |
InChI Key |
MNKQXVACTXTJAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of diphenylimidazolidinone-acetamide derivatives. Below is a comparative analysis with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison
Key Findings :
In contrast, benzothiazole derivatives () prioritize aromatic heterocycles for receptor selectivity, such as kinase inhibition, but lack the imidazolidinone core critical for anticonvulsant activity .
Synthetic and Physicochemical Properties: The synthesis of diphenylimidazolidinone-acetamides typically involves coupling diaminoalkanes with activated carbonyl precursors (e.g., 5h, 5j in ). The target compound likely follows similar protocols but substitutes with 3,5-dimethoxy-aniline derivatives . Melting points for analogs range from 213–214°C (5g) to lower values for charged derivatives (e.g., morpholinium chloride in ), suggesting that the target compound’s methoxy groups may moderately reduce crystallinity compared to non-polar analogs .
Functional Group Impact: Methoxy vs. Trifluoromethyl: Methoxy groups (electron-donating) in the target compound contrast with electron-withdrawing trifluoromethyl groups in benzothiazole analogs (), which may alter electronic profiles and binding affinities . Morpholine vs.
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